Acetyl isocyanate

Description

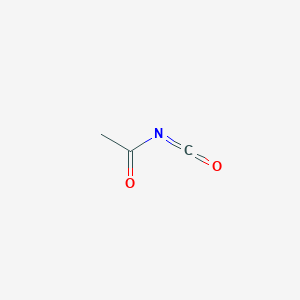

Structure

3D Structure

Properties

IUPAC Name |

acetyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c1-3(6)4-2-5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPROYBCPQWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486306 | |

| Record name | Acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3998-25-2 | |

| Record name | Acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Acetyl Isocyanate and Its Analogues

Direct Synthesis Approaches to Acetyl Isocyanate

Direct methods for synthesizing this compound often prioritize efficiency and the use of readily available starting materials. Key approaches include the in situ generation from amides and the classic Curtius rearrangement of acyl azides.

A prevalent and effective method for the preparation of acyl isocyanates involves the reaction of primary amides with oxalyl chloride. researchgate.net This approach is a general preparation for acyl isocyanates and can be applied to acetamide (B32628) to generate this compound. researchgate.net The reaction of primary amides with oxalyl chloride is noted to be a general method for preparing acyl isocyanates. researchgate.net

While this reaction can be robust, the outcomes can be variable depending on the specific amide used, with yields from aliphatic amides sometimes being low. google.com The process can also be highly exothermic, which presents challenges for controlling the reaction temperature, particularly when preparing thermosensitive isocyanates. google.com To mitigate these issues and improve yields and operational control, a modified process involves reacting oxalyl chloride with a hydrohalide or sulphate salt of the carboxamide at temperatures between 30°C and 150°C. google.com This method provides a safer and more efficient route to various acyl isocyanates with high purity. google.com

The general reaction scheme for the synthesis of acyl isocyanates from amides and oxalyl chloride is as follows:

Reactants: A primary amide (e.g., Acetamide) and Oxalyl Chloride.

Process: The amide is typically reacted in an inert solvent. The reaction can be strongly exothermic. google.com

Products: The corresponding acyl isocyanate (e.g., this compound), hydrogen chloride, and carbon monoxide.

This method avoids the use of more hazardous reagents like phosgene (B1210022), which is a significant advantage in modern chemical synthesis. google.comnwo.nl

The Curtius rearrangement is a cornerstone of isocyanate synthesis, defined as the thermal decomposition of an acyl azide (B81097) to an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgbyjus.com First described by Theodor Curtius in 1885, this reaction is a versatile and widely used method for converting carboxylic acids and their derivatives into amines, carbamates, and ureas via an isocyanate intermediate. wikipedia.orgbyjus.comnih.gov

For the synthesis of this compound, the precursor is acetyl azide. The key steps are:

Formation of Acetyl Azide: Acetyl azide can be prepared from acetyl chloride by reaction with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org Another common route is the reaction of acylhydrazines (formed from the corresponding ester or acid) with nitrous acid. wikipedia.org More direct, one-pot procedures can convert acetic acid into acetyl azide using reagents like diphenylphosphoryl azide (DPPA). nih.govwikipedia.org

Rearrangement: Upon heating, acetyl azide undergoes rearrangement. The mechanism is believed to be a concerted process where the acetyl group migrates as nitrogen gas is expelled, directly forming this compound. wikipedia.org This concerted pathway avoids the formation of a discrete acyl nitrene intermediate. wikipedia.orgnih.gov The rearrangement occurs with complete retention of the migrating group's configuration. wikipedia.org

Trapping the Isocyanate: The resulting this compound is highly reactive and is typically used in situ, where it is trapped by various nucleophiles. Reaction with water yields an unstable carbamic acid that decarboxylates to methylamine. byjus.com Alcohols and amines react with the isocyanate to form stable carbamates and urea (B33335) derivatives, respectively. wikipedia.org

Recent studies using computational methods have calculated the activation barrier for the concerted Curtius rearrangement of acetyl azide to be approximately 27 kcal/mol, supporting the concerted mechanism over a stepwise pathway involving a nitrene intermediate. nih.gov

| Method | Precursor | Key Reagents | Intermediate | Product | Key Features |

| Oxalyl Chloride Reaction | Acetamide | Oxalyl Chloride | N/A (In situ) | This compound | General method; can be highly exothermic. google.com |

| Curtius Rearrangement | Acetyl Azide | Heat or Photolysis | This compound | Varies (Amine, Carbamate (B1207046), Urea) | Concerted mechanism; high functional group tolerance. wikipedia.orgnih.gov |

Synthetic Strategies for Related Acyl Isocyanates

The methodologies used for this compound can be extended and adapted for the synthesis of a broader range of acyl isocyanates, including those bearing additional functional groups that can be exploited in further synthetic transformations.

The reaction between primary amides and oxalyl chloride is particularly effective for synthesizing α-haloacetyl isocyanates. A well-documented procedure exists for the preparation of α-chlorothis compound from α-chloroacetamide. orgsyn.org

In a typical procedure, α-chloroacetamide is mixed with an excess of oxalyl chloride in a solvent such as ethylene (B1197577) dichloride. orgsyn.org The reaction is initiated at a low temperature (e.g., 0-2°C) and then heated to reflux for several hours. orgsyn.org During the reaction, a significant amount of hydrogen chloride gas is evolved. orgsyn.org After the reaction is complete, the solvent and excess oxalyl chloride are removed by distillation under reduced pressure to yield the α-chlorothis compound product. orgsyn.org This procedure has been reported to provide a yield of 65%. orgsyn.org

This method is advantageous because it is more convenient than older methods that relied on the reaction of acid chlorides with expensive silver cyanate (B1221674). google.comorgsyn.org The procedure is also adaptable for the synthesis of other acyl isocyanates, including dichloroacetyl, trichloroacetyl, benzoyl, and phenylacetyl isocyanates. orgsyn.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| α-Chloroacetamide | Oxalyl Chloride | Ethylene Dichloride | Reflux (83°C), 5 hours | α-Chlorothis compound | 65% orgsyn.org |

Concerns over the toxicity of traditional reagents like phosgene have spurred the development of alternative, safer routes to isocyanates. nwo.nlresearchgate.net These phosgene-free methods are critical for greener and more sustainable chemical manufacturing. nih.gov

Several innovative strategies have emerged:

From Alcohols: Primary alcohols can be converted to alkyl isocyanates using a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (Bu₄NOCN). organic-chemistry.org This method offers high selectivity for primary alcohols. organic-chemistry.org

Oxidation of Isonitriles: A rapid and efficient method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. The reaction is completed in minutes, yielding the isocyanate and dimethyl sulfide (B99878) as the only byproduct. organic-chemistry.org

From Carboxylic Acids (One-Pot Curtius Rearrangement): Modern variations of the Curtius rearrangement allow for the one-pot conversion of carboxylic acids directly to their corresponding isocyanates, which can then be trapped as carbamates. Reagents like diphenylphosphoryl azide (DPPA) facilitate this transformation by avoiding the isolation of potentially explosive acyl azide intermediates. nih.gov

The Urea Method: This process uses urea, alcohol, and amines to synthesize carbamates, which are then decomposed to produce isocyanates. A key advantage is that the byproducts, alcohol and ammonia, can be recycled back into the process, creating a "zero emission" cycle for isocyanate synthesis. nih.gov

Reductive Carbonylation: A potentially attractive route involves the direct synthesis of carbamates from aromatic nitro compounds via reductive carbonylation in the presence of an alcohol, followed by pyrolysis of the carbamate to yield the isocyanate. nwo.nl However, challenges related to catalyst separation and the harsh conditions required for pyrolysis have limited its economic viability. nwo.nl

These alternative methods represent a significant shift towards safer and more environmentally conscious chemical synthesis, moving away from the hazardous phosgene-based processes that have historically dominated isocyanate production. researchgate.netnih.gov

Mechanistic Investigations of Acetyl Isocyanate Reactivity and Transformation

Nucleophilic Addition Pathways of Acyl Isocyanates

Acyl isocyanates, including acetyl isocyanate, readily undergo nucleophilic addition reactions due to the polarized nature of the N=C=O functional group, where the carbon atom is highly electrophilic.

This compound can participate in cycloaddition reactions with imines and other unsaturated systems, leading to the formation of heterocyclic compounds. These reactions are crucial for the synthesis of various ring systems.

The reaction of acyl isocyanates with imines is a well-established route to both four-membered β-lactams (2-azetidinones) and six-membered 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones. The specific product distribution depends on the nature of the imine and the reaction conditions.

The mechanism typically involves an initial nucleophilic attack of the imine nitrogen atom on the electrophilic carbon of the isocyanate group, forming a zwitterionic intermediate. This intermediate can then undergo cyclization. For the formation of N(3)-acyl-1,3-azetidinones, a [2+2] cycloaddition pathway is proposed, involving the imine and the isocyanate. mdpi.comresearchgate.netchemrxiv.org In contrast, the formation of 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones is generally attributed to a [4+2] cycloaddition pathway, where the imine acts as a 1,4-dipolar reagent. researchgate.netchemrxiv.orgclockss.org The regioselectivity and stereoselectivity of these cycloadditions can be influenced by steric and electronic factors of the reactants, as well as the reaction environment. Computational studies, such as DFT calculations, have been employed to rationalize the observed reaction pathways and product distributions. researchgate.netchemrxiv.org

Table 3.1.1.1: Cycloaddition Pathways of Acyl Isocyanates with Imines

| Reactant 1 (Acyl Isocyanate) | Reactant 2 (Imine) | Proposed Pathway | Product Class | Citation(s) |

| This compound | Aromatic Aldehyde-Aniline Imines | [2+2] | N(3)-Acyl-1,3-azetidinones | researchgate.netchemrxiv.org |

| This compound | Aromatic Aldehyde-Aniline Imines | [4+2] | 2,3-Dihydro-4H-1,3,5-oxadiazin-4-ones | researchgate.netchemrxiv.org |

| Trichlorothis compound | Vinyl Ethers | [2+2] | 2-Azetidinones (often unstable, rearrange) | clockss.org |

| Trichlorothis compound | Vinyl Thioethers | [2+2] | Dihydro-1,3-oxazines (sole products) | clockss.org |

| Benzoyl Isocyanate | 1-Morpholino-cyclohexene | [4+2] | Isomers of dihydro-1,3-oxazines | clockss.org |

This compound reacts readily with nucleophiles containing active hydrogen atoms, such as alcohols, thiols, and amines, to form various carbamates, thiocarbamates, and ureas, respectively.

The reaction of this compound with alcohols leads to the formation of acyl carbamates (urethanes). This reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. rsc.orgresearchgate.netacs.org Similarly, reaction with thiols yields acyl thiocarbamates, with the sulfur atom acting as the nucleophile. excli.deeuropa.euusm.edu The reaction with amines produces acyl ureas, where the amine nitrogen attacks the isocyanate carbon. researcher.lifecommonorganicchemistry.comorganic-chemistry.org These reactions are generally facile and can occur under mild conditions, often without the need for a catalyst, although catalysts can influence the reaction rate and selectivity. rsc.orgacs.org

Table 3.1.2.1: Reactions of this compound with Nucleophiles

| Nucleophile Type | Specific Nucleophile (Example) | Product Class | General Reaction | Citation(s) |

| Oxygen | Alcohol (e.g., Methanol) | Acyl Carbamate (B1207046) | CH₃C(O)NHCO₂R | rsc.orgacs.org |

| Sulfur | Thiol (e.g., Cysteine) | Acyl Thiocarbamate | CH₃C(O)NHC(S)SR | excli.deeuropa.eu |

| Nitrogen | Amine (e.g., Ammonia, Amine) | Acyl Urea (B33335) | CH₃C(O)NHC(O)NR₂ | researcher.lifecommonorganicchemistry.com |

Biologically relevant thiol moieties, such as those found in cysteine and glutathione (B108866) (GSH), readily react with isocyanates. The highly nucleophilic thiolate anion (formed from the thiol under physiological pH) readily attacks the electrophilic carbon of the isocyanate group, forming a thiocarbamate linkage. excli.deeuropa.euexcli.denih.gov

For example, N-acetylcysteine (NAC), a model for cysteine residues, reacts with isocyanates to form stable S-adducts. excli.deexcli.de These thiocarbamate conjugates can act as reactive intermediates, potentially undergoing transcarbamoylation reactions where the carbamoyl (B1232498) group is transferred to other nucleophiles like amines or even water. excli.de Glutathione, a crucial intracellular antioxidant, also reacts with isocyanates, forming GSH-isocyanate adducts, primarily through S-linkage. europa.eunih.gov These reactions are important in understanding the toxicological and metabolic fate of isocyanates in biological systems. excli.deeuropa.euexcli.denih.gov

Table 3.1.2.2: Interactions of this compound with Biological Thiols

| Biological Thiol | Reaction Product Type | Key Reaction Mechanism | Citation(s) |

| Cysteine | Acyl Thiocarbamate (S-adduct) | Nucleophilic attack of thiolate on isocyanate carbon. | excli.deexcli.de |

| Glutathione (GSH) | GSH-Isocyanate Adduct | S-linkage of GSH to the isocyanate group. | europa.eunih.gov |

Reactions with Oxygen, Sulfur, and Nitrogen Nucleophiles

Intramolecular Rearrangements and Isomerizations Involving Acyl Isocyanates

While acyl isocyanates are primarily known for their reactions with external nucleophiles, they can also undergo intramolecular rearrangements under specific conditions. The Curtius rearrangement, which converts acyl azides to isocyanates, involves an acyl nitrene intermediate that rearranges. acs.orgnih.govx-mol.comrsc.orgnih.gov While this compound itself is typically formed from acetyl azide (B81097) via the Curtius rearrangement, the this compound molecule itself is generally considered stable under typical reaction conditions used for its synthesis and subsequent reactions. However, studies on related compounds suggest that isocyanates can, in some instances, isomerize. For example, in the context of the Curtius rearrangement of fluorocarbonyl azide, the resulting fluorocarbonyl nitrene had an appreciable lifetime before intramolecular rearrangement to the isocyanate, and in some trajectories, the product isocyanate isomerized back to the nitrene form. acs.orgx-mol.com Direct intramolecular rearrangements of this compound itself, leading to different stable isomers, are not extensively documented in the provided literature, suggesting its primary reactivity lies in intermolecular reactions.

Computational and Theoretical Chemistry Studies of Acetyl Isocyanate Systems

Electronic Structure Theory Applications

Electronic structure theory is a cornerstone of computational investigations into acetyl isocyanate, enabling detailed characterization of its properties and reactivity.

Density Functional Theory (DFT) has been employed to explore the potential energy surfaces of reactions involving this compound. For instance, the ωB97X-D functional, in conjunction with an aug-cc-pVTZ basis set, has been used to calculate the potential energy surfaces for reactions where this compound is a potential product. acs.org Such calculations are crucial for identifying reaction intermediates, products, and the transition states that connect them. acs.orgnih.gov

In studies of atmospheric chemistry, DFT calculations have been part of a multi-level approach to understand the formation of this compound from the reaction of Criegee intermediates (like CH₂OO) with nitriles (like CH₃CN). acs.orgnih.gov These quantum chemical calculations help elucidate complex reaction pathways, such as the decomposition of intermediate 1,2,4-dioxazole compounds which can lead to the formation of an this compound and formaldehyde (B43269) pair. acs.orgnih.govresearchgate.net The energies of transition states, which represent the energy barriers of reactions, are a key output of these DFT investigations. acs.orgnih.gov

Table 1: DFT Methods Applied in this compound-Related Systems

| Method | Basis Set | Application |

|---|---|---|

| ωB97X-D | aug-cc-pVTZ | Calculation of potential energy surfaces, intermediates, products, and transition states. acs.orgnih.gov |

| B3LYP | aug-cc-pVTZ | Used in spin-flip time-dependent DFT (SF-TDDFT) for challenging electronic structures of transition states. acs.orgnih.gov |

For higher accuracy in energetic and structural predictions, advanced ab initio methods are utilized. These methods provide a more rigorous treatment of electron correlation than standard DFT. Explicitly correlated coupled-cluster methods, such as CCSD(T)-F12a with a VDZ-F12 basis set, have been used to provide high-accuracy energy corrections to DFT-optimized geometries. acs.orgnih.govresearchgate.net This combined approach leverages the efficiency of DFT for geometry optimization with the high accuracy of coupled-cluster theory for single-point energy calculations.

These high-level calculations are particularly important for accurately determining the relative energies of different isomers and conformers, as well as the barrier heights of reaction pathways. acs.orgnih.gov Research on this compound and related isomers has employed such advanced ab initio methods to explore their large-amplitude vibrations and conformational landscapes. rsc.org Ab initio Hartree-Fock gradient calculations have also been used historically to determine conformational stability and vibrational frequencies for comparison with experimental data. spie.org

Chemical Dynamics Simulations for Reaction Pathway Elucidation

To move beyond static structures and energies, chemical dynamics simulations are used to understand the time-evolution of reacting systems. For reactions leading to this compound, master equation modeling has been applied. acs.orgnih.govresearchgate.net This theoretical tool uses the potential energy surfaces generated from quantum chemical calculations (DFT and ab initio methods) to simulate the kinetics of a reaction under various conditions. acs.org

Master equation simulations can predict how chemical activation, resulting from the initial formation of an energized intermediate, influences the subsequent reaction pathways. For example, in the reaction between CH₂OO and CH₃CN, modeling suggests that the initially formed 1,2,4-dioxazole can rapidly decompose into this compound and formaldehyde. acs.orgnih.govresearchgate.net These simulations are vital for connecting the fundamental data from electronic structure calculations to observable reaction rates and product branching ratios. acs.org

Theoretical Prediction of Molecular Structures and Energetic Properties for Mechanistic Insights

Theoretical calculations are fundamental for predicting the three-dimensional structures and energetic properties of molecules like this compound, which provides crucial mechanistic insights. uni-muenchen.de Calculations have been used to investigate the different conformers of this compound, specifically the cis and trans forms, which are defined by the orientation around the C-C single bond. illinois.edu

Theoretical studies have predicted that the cis-conformer is the more stable of the two. illinois.edu The energy difference between the conformers has been calculated, with the trans conformer having a higher energy of approximately 12.55 kJ·mol⁻¹ (1060 cm⁻¹). illinois.edu This energetic information is critical for interpreting experimental spectra and understanding the conformational preferences that can influence the molecule's reactivity. Ab initio calculations have also been used in conjunction with experimental data from electron diffraction and microwave spectroscopy to refine the molecular structure of this compound. uni-muenchen.de

Table 2: Calculated Energetic Properties of this compound Conformers

| Conformer | Relative Energy (kJ·mol⁻¹) | Relative Energy (cm⁻¹) | Stability |

|---|---|---|---|

| cis | 0.00 | 0 | More Stable |

| trans | 12.55 | 1060 | Less Stable illinois.edu |

Advanced Applications in Synthetic Organic Chemistry and Analytical Science

Strategic Application as a Derivatizing Agent in Analytical Methodologies

Acetyl isocyanates, particularly trichloroacetyl isocyanate (TCAI), have found significant utility as derivatizing agents in analytical chemistry. Their ability to react with various functional groups under mild conditions allows for the enhancement of sample detectability and separability.

The primary application of acetyl isocyanates in analytical science lies in their role as derivatizing agents for spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. By reacting with analytes containing hydroxyl (-OH), amino (-NH₂), or thiol (-SH) groups, acetyl isocyanates form stable carbamate (B1207046), urea (B33335), or thioester derivatives, respectively. This derivatization process offers several advantages:

Enhanced Sensitivity and Resolution: The introduction of the bulky and electron-withdrawing trichloroacetyl group (in the case of TCAI) can significantly alter the chemical environment of nearby protons and carbons, leading to downfield shifts in ¹H and ¹³C NMR spectra. This separation of signals improves spectral resolution, making it easier to identify and quantify analytes, especially in complex mixtures smolecule.comchemicalbook.com.

Improved Detectability in NMR: The derivatization can increase the sensitivity of NMR detection by creating derivatives with more favorable relaxation properties or by introducing nuclei with higher NMR sensitivity.

Chiral Analysis: Homochiral acyl isocyanates, including derivatives of trichlorothis compound, serve as chiral derivatizing agents (CDAs). When reacted with chiral alcohols, they form diastereomeric carbamates. These diastereomers exhibit distinct NMR signals, allowing for the determination of enantiomeric purity and the assignment of absolute configurations researchgate.net.

Mass Spectrometry: Trichlorothis compound has also been employed in anion chemical ionization mass spectrometry, contributing to the characterization of analytes fishersci.fi.

Table 1: Derivatization Applications of Acetyl Isocyanates in Spectroscopy

| Analyte Functional Group | Derivatizing Agent (Example) | Derivative Formed | Analytical Benefit | Primary Spectroscopic Technique | References |

| Hydroxyl (-OH) | Trichlorothis compound | Carbamate | Enhanced ¹³C NMR signal sensitivity and resolution; chiral differentiation | NMR (¹³C, ¹H) | smolecule.comchemicalbook.comresearchgate.net |

| Amino (-NH₂) | Trichlorothis compound | Urea | Enhanced NMR signal sensitivity and resolution | NMR (¹³C, ¹H) | smolecule.comchemicalbook.com |

| Thiol (-SH) | Trichlorothis compound | Thioester/Thio-carbamate | Enhanced NMR signal sensitivity and resolution | NMR (¹³C, ¹H) | smolecule.com |

| Chiral Alcohols | Homochiral Acyl Isocyanates | Diastereomeric Carbamates | Determination of enantiomeric purity and configuration | NMR (¹H, ¹³C) | researchgate.net |

| Various Functional Groups | Trichlorothis compound | Various | Improved detection in anion chemical ionization mass spectrometry | Mass Spectrometry | fishersci.fi |

While acetyl isocyanates are predominantly used as derivatizing agents, the procedural aspect of analytical protocols often involves managing excess reagents. In some contexts, unreacted derivatizing agents might be quenched or derivatized to prevent interference with subsequent analytical steps or to facilitate sample cleanup. However, the specific application of this compound being used to acetylate excess other derivatizing reagents is not directly supported by the provided literature. Its primary role remains that of the derivatizing agent itself, reacting with the target analyte.

Participation in Complex Catalytic Organic Transformations

Acetyl isocyanates and their derivatives can participate in various transition metal-catalyzed reactions, acting as substrates or reactive intermediates.

The reactivity of the isocyanate group, coupled with the presence of the acetyl moiety, allows acetyl isocyanates to engage in complex catalytic cycles.

Transition Metal Catalysis: this compound and related compounds have been involved in reactions catalyzed by transition metals such as palladium. These include carbonylation reactions of acyl azides to form isocyanates sci-hub.se and cross-coupling reactions where this compound derivatives serve as coupling partners google.comgoogle.com.

Amidation and Urea Formation: Isocyanates are well-known for their reactions with amines to form ureas. While direct examples of transition metal-mediated amidation specifically using this compound are not extensively detailed in the provided snippets, the general reactivity suggests potential. For instance, reactions with imines can lead to ureas or cyclic products, with catalytic pathways often influencing the outcome ethz.ch. Trichlorothis compound has been noted to participate in reactions that can lead to by-products like cyclic ureas in the presence of transition metal catalysts, indicating complex reaction pathways karger.com.

Table 2: Transition Metal Catalysis Involving Acetyl Isocyanates (or Analogs)

| Reaction Type | Role of this compound (or Analog) | Transition Metal Catalyst (Example) | Key Outcome/Application | References |

| Carbonylation of Acyl Azides | Product/Intermediate | Palladium (Pd) | Formation of isocyanates from acyl azides | sci-hub.se |

| Cross-Coupling Reactions | Coupling Partner | Palladium (Pd) | Synthesis of functionalized organic molecules | google.comgoogle.com |

| Reactions with Imines | Reactant | Various (often thermal or Lewis Acid) | Formation of ureas, cyclic ureas, or other heterocyclic structures; catalytic pathways can influence product distribution ethz.chkarger.com. | ethz.chkarger.com |

| Polymerization (e.g., Polyether Carbonates) | Monomer/Heterocumulene | Double Metal Cyanide (DMC) catalysts | Production of polyether carbonate polyols | google.com |

Role in Chemical Modification of Polymeric and Lignocellulosic Materials

Acetyl isocyanates and related compounds can be employed to modify the properties of polymers and lignocellulosic materials by introducing new functional groups.

Polymer Synthesis: Chlorothis compound and trichlorothis compound have been utilized in polymer chemistry, particularly in the production of polyurethanes, by reacting with nucleophilic sites smolecule.com. The isocyanate group readily reacts with hydroxyl or amine groups present in monomers or polymer chains to form urethane (B1682113) or urea linkages, respectively.

Lignocellulosic Material Modification: Isocyanates, including this compound derivatives, are recognized as chemical treatments for natural fibers such as jute and curaua. These treatments are applied to lignocellulosic materials to improve their interfacial adhesion with polymer matrices in composite materials, enhance dimensional stability, and increase resistance to biodegradation mdpi.comresearchgate.netusda.govresearchgate.netufla.br. The reaction typically involves the isocyanate group reacting with the abundant hydroxyl groups present in cellulose (B213188) and hemicellulose components of the fibers. Compared to acetylation, isocyanate bonding has been noted to slightly alter thermal stability characteristics in wood modification usda.gov.

Table 3: Material Modification Applications of Acetyl Isocyanates (or Isocyanate Treatments)

| Material Type | Modification Agent (Example) | Functional Group Introduced | Primary Application/Benefit | References |

| Polymers (e.g., Polyurethanes) | Chloroacetyl/Trichlorothis compound | Urethane/Urea linkages | Polymer synthesis, modification of polymer properties | smolecule.com |

| Lignocellulosic Fibers | Isocyanate (general) | Urethane/Urea linkages | Improved fiber-matrix adhesion in composites, enhanced dimensional stability, increased resistance to biodegradation, altered thermal properties usda.gov. | mdpi.comresearchgate.netusda.govresearchgate.netufla.br |

| Cellulose Nanofibrils | Acetyl, Isocyanate groups | Various | Surface modification for improved material properties | ufla.br |

Q & A

Q. What are the optimal experimental conditions for synthesizing acetyl isocyanate, and how can purity be ensured?

this compound can be synthesized via reactions such as the decomposition of 2-oxo(arylamino)acetyl chloride intermediates at elevated temperatures (e.g., 170°C) in high-boiling solvents like o-dichlorobenzene . Key steps include:

- Monitoring reaction progress using FT-IR to confirm isocyanate peak formation (~2270 cm⁻¹ for -NCO stretch) .

- Purification via distillation or chromatography to remove byproducts like HCl, which can degrade sensitive functional groups (e.g., benzyl groups) .

- Characterization using NMR (¹H/¹³C) and elemental analysis to verify purity (>95%) and identity .

Q. How do structural modifications (e.g., substituent position) influence this compound’s reactivity?

Substituent position (meta vs. para) on the phenyl ring alters electronic and steric effects. For example:

- The meta-acetyl group in 3-acetylphenyl isocyanate enhances electrophilicity at the -NCO group, increasing reactivity toward nucleophiles compared to phenyl isocyanate .

- Para-substituted analogs exhibit reduced reactivity due to resonance stabilization of the isocyanate group .

- Experimental validation involves kinetic studies (e.g., reaction rates with amines) and computational analysis (e.g., Fukui indices for electrophilicity) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- FT-IR : Identifies -NCO groups (2270 cm⁻¹) and detects side products like ureas or carbamates .

- HPLC : Quantifies isocyanate monomers with a reporting limit of 0.02 µg, essential for assessing worker exposure in lab settings .

- NMR Spectroscopy : Confirms regioselectivity in derivatives (e.g., urethane formation) and monitors degradation .

Advanced Research Questions

Q. How do conformational dynamics of this compound impact its spectroscopic and reactive properties?

Submillimeter-wave spectroscopy reveals two conformers of this compound: one planar (C=O and -NCO groups coplanar) and one non-planar. Key findings include:

- Planar conformers dominate at room temperature, with rotational constants differing by ~5% .

- Non-planar conformers exhibit reduced reactivity in cycloaddition reactions due to steric hindrance .

- Computational studies (e.g., DFT) predict energy barriers for interconversion, validated by temperature-dependent IR studies .

Q. What are the dominant reaction pathways and potential contradictions in this compound’s decomposition under pyrolysis conditions?

Pyrolysis studies reveal competing pathways:

- Primary Pathway : Cleavage of the C(O)-N bond to form CH₃CO and NCO radicals, which recombine to form CO₂ and HCN .

- Contradictions : Earlier studies proposed direct formation of HNCO, but recent kinetic models (130 reactions) show HNCO arises secondary via radical recombination .

- Resolution involves sensitivity analysis and cross-validation using isotopically labeled compounds .

Q. How can conflicting data on this compound’s acylation efficiency in organometallic reactions be reconciled?

Discrepancies arise from solvent effects and stannane coordination:

- In non-polar solvents, stannanes (e.g., Me₃SnOMe) form O-stannylated imidates via nucleophilic attack on the -NCO group .

- Polar solvents stabilize acyl intermediates, favoring N-acylation over O-stannylation .

- Methodological adjustments: Use low-temperature NMR to trap intermediates and DFT calculations to map transition states .

Q. What strategies mitigate HCl interference during this compound synthesis from acetamide precursors?

HCl byproducts from oxalyl chloride can degrade protective groups (e.g., p-methoxybenzyl). Solutions include:

- Scavengers : Add molecular sieves or tertiary amines to sequester HCl .

- Alternative Reagents : Use trifluoroacetic anhydride instead of oxalyl chloride to minimize acid formation .

- In-situ Monitoring : Track HCl concentration via pH probes during synthesis .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Engineering Controls : Use fume hoods and closed systems to limit airborne exposure (<0.02 µg/m³) .

- PPE : Wear nitrile gloves, goggles, and aprons resistant to isocyanates .

- Deactivation : Hydrolyze residual isocyanate with aqueous ethanol (1:1 v/v) before disposal .

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data?

- Benchmarking : Compare multiple computational methods (e.g., DFT vs. CCSD(T)) with experimental kinetics .

- Error Analysis : Quantify uncertainties in bond dissociation energies (±2 kcal/mol) and adjust models accordingly .

- Collaborative Validation : Cross-check data with independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.